Rp-8-Br-PET-cGMPS

概要

説明

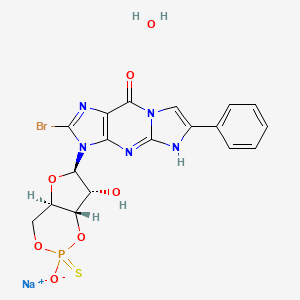

Rp-8-Bromo-β-phenyl-1,N2-ethenoguanosine-3’,5’-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS) is a potent, selective competitive inhibitor of cyclic guanosine monophosphate-dependent protein kinases and of the retinal cyclic guanosine monophosphate-gated ion channel . This compound is an analogue of the natural signal molecule cyclic guanosine monophosphate, where the hydrogen in position 8 of the nucleobase is replaced by bromine, and the equatorial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur .

準備方法

Rp-8-Br-PET-cGMPS is synthesized through a series of chemical reactions involving the modification of cyclic guanosine monophosphate. The compound is usually crystallized or lyophilized as a sodium salt . Industrial production methods focus on ensuring high purity and stability, often involving careful control of reaction conditions and purification processes to achieve a product with better than 99% purity .

化学反応の分析

Rp-8-Br-PET-cGMPS undergoes various chemical reactions, including:

Oxidation: The compound can slowly form the agonistic 8-Br-PET-cGMP through oxidation processes.

Substitution: . Common reagents used in these reactions include bromine and sulfur-containing compounds.

科学的研究の応用

Key Properties:

- Inhibition Potency : Ki values for PKG Iα, Iβ, and type II are 35 nM, 30 nM, and 450 nM respectively, indicating strong inhibitory action .

- Target Specificity : Rp-8-Br-PET-cGMPS selectively interacts with several cGMP-binding proteins including PKG1β, PDE1β, PDE1c, PDE6α, and PKA1α .

Applications in Retinal Research

One of the most significant applications of this compound is in the study of retinal diseases, particularly retinitis pigmentosa (RP). Research indicates that this compound can impede photoreceptor cell death by modulating cGMP signaling pathways.

Case Studies:

- Photoreceptor Protection : In murine models of RP (rd1, rd2, rd10), this compound was shown to bind to multiple cGMP-binding proteins. This interaction was linked to protective effects against photoreceptor degeneration .

- Mechanistic Insights : Despite its binding to MAPK1/3 proteins associated with cGMP/PKG pathways, this compound did not alter MAPK1/3 expression or activity in organotypic retinal cultures . This suggests a complex interplay between various signaling pathways that warrants further investigation.

Vascular Smooth Muscle Applications

In vascular biology, this compound has been studied for its effects on vascular smooth muscle cells (VSMCs). Its ability to modulate PKG activity has implications for understanding vascular tone regulation and potential treatments for cardiovascular diseases.

Key Findings:

- Cell Growth Modulation : Studies demonstrated that this compound could stimulate cell growth in a cGKI-dependent manner under certain conditions, indicating its dual role as an inhibitor and a partial agonist depending on the cellular context .

- Inhibition of Vasodilation : The compound was found to significantly attenuate vasodilation induced by sildenafil citrate, highlighting its potential impact on nitric oxide signaling pathways .

Comparative Data Table

作用機序

Rp-8-Br-PET-cGMPS exerts its effects by competitively inhibiting cyclic guanosine monophosphate-dependent protein kinases, specifically protein kinase G Iα, Iβ, and type II . It also blocks cyclic guanosine monophosphate-gated retinal ion channels . The compound’s high lipophilicity and membrane permeability enhance its ability to interfere with cyclic guanosine monophosphate signaling pathways .

類似化合物との比較

Similar compounds to Rp-8-Br-PET-cGMPS include:

Rp-8-pCPT-cGMPS: Another cyclic guanosine monophosphate analogue with similar inhibitory effects on cyclic guanosine monophosphate-dependent protein kinases.

Sp-8-Br-PET-cGMPS: A potent, selective activator of cyclic guanosine monophosphate-dependent protein kinases but inhibits the retinal cyclic guanosine monophosphate-gated ion channel. This compound is unique due to its combination of high lipophilicity, membrane permeability, and selective inhibition of cyclic guanosine monophosphate-dependent protein kinases and retinal ion channels.

生物活性

Rp-8-Br-PET-cGMPS is a cyclic guanosine monophosphate (cGMP) analog that has garnered attention for its potential therapeutic applications, particularly in the context of retinal degenerative diseases such as retinitis pigmentosa (RP). This compound acts primarily as a selective inhibitor of protein kinase G (PKG), which plays a crucial role in the signaling pathways associated with cGMP. Understanding the biological activity of this compound involves exploring its interactions with various proteins, its effects on cellular mechanisms, and its potential therapeutic benefits.

The primary mechanism by which this compound exerts its effects is through the inhibition of PKG, a key player in the cGMP signaling pathway. Elevated levels of cGMP are associated with photoreceptor cell death in RP, and thus, inhibiting PKG can mitigate this effect. Recent studies have demonstrated that this compound binds to several known cGMP-binding proteins, including:

| Protein | Function |

|---|---|

| PKG1β | cGMP-dependent protein kinase |

| PDE1β | Phosphodiesterase 1 beta |

| PDE1c | Phosphodiesterase 1 gamma |

| PDE6α | Phosphodiesterase 6 alpha |

| PKA1α | Protein kinase A alpha |

In addition to these proteins, 28 other proteins were identified as potential interactors through affinity chromatography and mass spectrometry techniques applied to retinal samples from murine models of RP .

Target Specificity

Research indicates that this compound exhibits greater target specificity compared to traditional cGMP analogs. In organotypic retinal cultures, it was found that while this compound interacts with MAPK1/3, it does not significantly affect their expression or activity within photoreceptors . This suggests a refined mechanism where this compound selectively modulates specific pathways without broadly affecting all cGMP-related signaling.

Case Studies

A notable case study involved the application of this compound in mouse models of RP (rd1, rd2, and rd10). The compound was shown to significantly reduce photoreceptor cell death by inhibiting the over-activation of PKG during retinal degeneration. The study highlighted that treatment with this analog led to improved structural integrity and function of photoreceptors compared to untreated controls .

Comparative Analysis with Other cGMP Analogs

To further elucidate the biological activity of this compound, a comparison was made with other commonly used cGMP analogs. The following table summarizes key differences:

| Characteristic | This compound | cGMP | Other Analog |

|---|---|---|---|

| PKG Inhibition | Yes | Variable | Yes |

| Target Specificity | High | Low | Variable |

| Effect on MAPK Pathway | No | Yes | Yes |

| Therapeutic Application | Retinal degeneration | Cardiovascular diseases | Varies |

特性

IUPAC Name |

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUXBFRWMZKKAJ-IPZAVTHYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5NaO7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635674 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185246-32-6 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Rp-8-Br-PET-cGMPS?

A1: this compound acts primarily as a PKG inhibitor [, , , , , , , , , , , , , , , , , , , , , , , ]. It competes with cGMP for binding to the regulatory subunit of PKG, thereby preventing its activation and downstream signaling [, ].

Q2: Are there any caveats to the inhibitory action of this compound on PKG?

A2: Yes, recent studies have revealed that this compound can act as a partial agonist of the PKG Iα isoform in vitro and in intact cells, particularly in the absence of cGMP []. This partial agonistic activity has been linked to its ability to induce a conformational change in the cGMP binding site of PKG, similar to cGMP itself [].

Q3: What are the downstream effects of PKG inhibition by this compound?

A3: PKG inhibition by this compound can lead to a variety of downstream effects depending on the cell type and physiological context. Some observed effects include:

- Reduced vasodilation: Inhibiting NO- and cGMP-mediated relaxation in various blood vessels, including pulmonary arteries and veins [, , , , , , ].

- Impaired fear memory consolidation: Blocking the NO-cGMP-PKG pathway in the lateral amygdala, thereby affecting ERK/MAPK signaling and synaptic plasticity [, ].

- Altered bone remodeling: Decreasing bone volume and mineral density, potentially by influencing the differentiation of osteoblasts and the expression of bone formation-related genes [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H19BrN6O7PS, and its molecular weight is 619.4 g/mol.

Q5: Is there information on the compatibility and stability of this compound under various conditions in the provided research?

A5: The provided articles primarily focus on the biological effects and mechanisms of this compound. They do not offer detailed information about its material compatibility and stability under various conditions.

Q6: Does this compound exhibit catalytic activity?

A6: this compound is not an enzyme and does not possess catalytic activity. It primarily functions by binding to PKG, modulating its activity.

Q7: Is there any research on computational chemistry and modeling of this compound in the context of the provided articles?

A7: The provided articles primarily focus on experimental studies investigating the biological effects of this compound. They do not include information on computational chemistry studies or modeling of this compound.

Q8: How do structural modifications of this compound impact its activity and selectivity?

A8: While the provided research articles don't extensively explore various structural analogs of this compound, they offer insights into specific structural features:

- Importance of the β-phenyl-1,N2-etheno substitution: This structural motif is crucial for the antagonistic activity of this compound on the CNG channel [].

- Role of the 8-bromo substitution: This modification contributes to the ability of this compound to activate PKG Iα in the absence of cGMP [].

Q9: What is known about the stability and formulation strategies for this compound?

A9: The provided research primarily focuses on the biological activity of this compound. Detailed information on its stability under various conditions or specific formulation strategies is not discussed.

Q10: Is there information on SHE regulations and compliance for this compound in the provided research?

A10: The research articles focus on the compound's biological activity and do not address SHE regulations or compliance. As a research chemical, it is crucial to consult relevant safety data sheets and follow appropriate handling guidelines.

Q11: What is known about the pharmacokinetic properties of this compound?

A11: The research articles primarily focus on the pharmacodynamic effects of this compound, such as its interaction with PKG and its downstream consequences in various models. Detailed information on its absorption, distribution, metabolism, and excretion (ADME) is not provided.

Q12: What types of in vitro and in vivo models have been used to study this compound?

A12: Various models were used in the provided research to study the effects of this compound:

- Isolated blood vessels: Assessing vascular reactivity to NO and cGMP in the presence of this compound [, , , , , , ].

- Cultured cells: Studying the impact of this compound on cell growth, protein expression, and signaling pathways in vascular smooth muscle cells [, , , ], osteoblasts [], and other cell types [, ].

- Rodent models: Investigating the role of PKG in fear memory consolidation [, ], bone remodeling [], and sepsis-induced platelet dysfunction [].

- Ovine models: Examining the involvement of PKG in pulmonary vascular responses to hypoxia [, , ].

Q13: What are the key findings from these studies regarding the efficacy of this compound?

A13: The provided research highlights the efficacy of this compound in modulating PKG activity and downstream signaling pathways in various models:

- Vascular effects: this compound effectively inhibits NO- and cGMP-mediated relaxation in various blood vessels, supporting the role of PKG in vascular tone regulation [, , , , , , ].

- Synaptic plasticity and memory: this compound impairs fear memory consolidation in rodents, indicating the importance of PKG signaling in synaptic plasticity and memory formation [, ].

Q14: Is there information on resistance mechanisms to this compound?

A14: The provided research articles do not focus on resistance mechanisms to this compound. Understanding potential resistance mechanisms would require further investigation.

Q15: What is known about the toxicological profile of this compound?

A15: While the provided research articles primarily focus on the biological activity of this compound, they do not delve into detailed toxicological studies. As a research chemical, handling it with caution and following safety guidelines is essential.

Q16: Are there specific drug delivery strategies for this compound discussed in the research?

A16: The research articles primarily utilize standard administration methods for in vitro and in vivo experiments. Specific drug delivery strategies or targeted delivery approaches for this compound are not discussed.

Q17: What biomarkers are relevant to this compound research?

A17: The research highlights the potential use of phosphorylated VASP (P(Ser239)-VASP) as a functional biochemical marker of endothelial NO/cGMP signaling []. This marker could be valuable for assessing the efficacy of this compound in modulating this pathway.

Q18: What analytical methods were used in the provided research to study this compound?

A18: Researchers employed various analytical techniques to investigate the effects of this compound:

- Isometric myography: Measuring the contractile responses of isolated blood vessels to different agents, including this compound [, , , , , , , , ].

- Western blotting: Assessing protein expression levels and phosphorylation status of various targets, including PKG, VASP, and others [, , , , , , , , , , , , , , ].

- Enzyme immunoassay: Measuring intracellular cGMP levels in response to treatments, including this compound [, , ].

- Real-time PCR: Quantifying mRNA levels of target genes involved in different pathways, including PKG, NOS, and others [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。